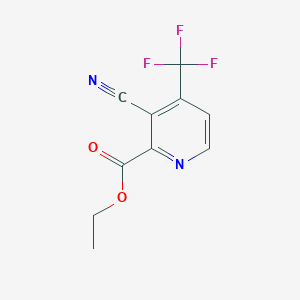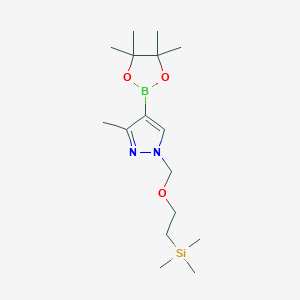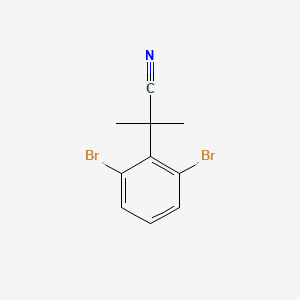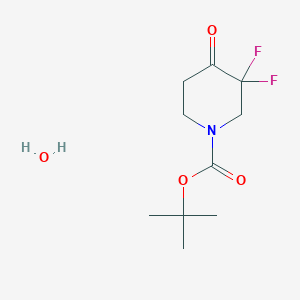
Ethyl 3-cyano-4-(trifluoromethyl)-pyridine-2-carboxylate
描述
Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves reactions with hydrazine. For example, 3-Cyano-4-trifluoromethyl-6-aryl-2(1H)-pyridones react with hydrazine hydrate under reflux to give 5-trifluoromethyl-3-arylpyrazoles . Similarly, the reaction of 3,5-diacyl-1,4-dihydropyridine with hydrazine in ethanol at 140 °C afforded bis-pyrazolyl methanes .Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by a five-membered heterocyclic ring containing two nitrogen atoms adjacent to three carbon atoms .Chemical Reactions Analysis
The chemical reactions involving pyrazole derivatives are diverse and can lead to a wide range of products. For example, the reaction of 3-Cyano-4-trifluoromethyl-6-aryl-2(1H)-pyridones with hydrazine hydrate under reflux gives 5-trifluoromethyl-3-arylpyrazoles .Physical And Chemical Properties Analysis
Trifluoromethylpyridines and their derivatives have unique physicochemical properties due to the combination of the fluorine atom and the pyridine moiety . These properties make them useful in a variety of applications, including in the agrochemical and pharmaceutical industries .科学研究应用
1. Agrochemical and Pharmaceutical Industries
- Application Summary: Trifluoromethylpyridines (TFMP) and its derivatives, including Ethyl 3-cyano-4-(trifluoromethyl)-pyridine-2-carboxylate, are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .
- Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Additionally, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
2. Synthesis of Azo Dye Derivatives
- Application Summary: There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector .
- Results or Outcomes: The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives .
3. Development of Organic Compounds Containing Fluorine
- Application Summary: The development of organic compounds containing fluorine, including trifluoromethylpyridines, is an increasingly important research topic. These compounds have made many recent advances in the agrochemical, pharmaceutical, and functional materials fields possible .
- Results or Outcomes: More than 50% of the pesticides launched in the last two decades have been fluorinated. In addition, around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
4. Synthesis of 2-Pyridones
- Application Summary: The synthesis of 2-pyridone compounds, which can be derived from trifluoromethylpyridines, is an important research field due to their versatile applications in different areas including biology, natural compounds, dyes, and fluorescent materials .
- Results or Outcomes: The synthetic methods of 2-pyridone have been extensively and comprehensively reviewed. These simple but important heterocyclic systems have wide utilities and waves of interest .
5. Synthesis of Azo Dye Derivatives
- Application Summary: Azo dyes are widely used in the textile industry. Trifluoromethylpyridines can be used in the synthesis of azo dye derivatives. These derivatives have enhanced π-conjugated systems, solubility, and electronic spectrum properties .
- Results or Outcomes: The modification of the terminal aldehyde radical into an imine version provided the basis for blue-colored heterocyclic azo dyes with enhanced properties .
6. Development of Fluorinated Organic Chemicals
- Application Summary: The development of organic compounds containing fluorine, including trifluoromethylpyridines, is an increasingly important research topic. These compounds have made many recent advances in the agrochemical, pharmaceutical, and functional materials fields possible .
- Results or Outcomes: More than 50% of the pesticides launched in the last two decades have been fluorinated. In addition, around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
未来方向
属性
IUPAC Name |
ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c1-2-17-9(16)8-6(5-14)7(3-4-15-8)10(11,12)13/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQQSDRMQJHTCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CC(=C1C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(4-Iodophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1404552.png)

![Tert-butyl 8-oxa-2,11-diazaspiro[5.6]dodecane-11-carboxylate](/img/structure/B1404555.png)
![2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-carboxylic acid](/img/structure/B1404556.png)
![cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine](/img/structure/B1404557.png)
![2-Oxo-3,6-diaza-bicyclo[3.1.1]heptane](/img/structure/B1404558.png)
![Spiro[2.5]octane-5-carboxylic acid](/img/structure/B1404560.png)
![5,5-Difluoro-2-azaspiro[3.3]heptane](/img/structure/B1404561.png)
![Tert-butyl 2-(iodomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1404563.png)

![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]pyrrolidine-2,5-dione](/img/structure/B1404566.png)

